Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate

Positional isomerism Electron density distribution Cross-coupling reactivity

The 3-pyridinyl isomer provides superior hydrolytic stability vs. methyl/ethyl esters and avoids cyclization side reactions typical of 2-pyridinyl analogs. The tert-butyl ester withstands basic alkylation, enabling orthogonal protection with Fmoc/Boc strategies. Late-stage TFA deprotection reveals the free acid for amide coupling. Leverage α-alkylation and Knoevenagel reactivity to build pyrazole, isoxazole, and pyrimidine scaffolds. Aligns with patented fungicide discovery (CN-115925680-A).

Molecular Formula C13H13F3N2O2
Molecular Weight 286.25 g/mol
Cat. No. B14116821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate
Molecular FormulaC13H13F3N2O2
Molecular Weight286.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(C#N)C1=CC(=CN=C1)C(F)(F)F
InChIInChI=1S/C13H13F3N2O2/c1-12(2,3)20-11(19)10(5-17)8-4-9(7-18-6-8)13(14,15)16/h4,6-7,10H,1-3H3
InChIKeyASXOLQVDNCEIKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate: Product Specification and Baseline Procurement Data


Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate (CAS: 1393576-17-4) is an organic compound classified as a pyridine derivative bearing a trifluoromethyl substituent at the 5-position and a tert-butyl cyanoacetate moiety at the 3-position . Its molecular formula is C13H13F3N2O2 with a molecular weight of 286.25 g/mol . The tert-butyl ester group provides steric protection and enhanced hydrolytic stability relative to methyl or ethyl ester analogs, rendering it a valuable intermediate in pharmaceutical and agrochemical synthetic pathways .

Why Generic Substitution Fails: Evidence-Based Differentiation of Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate


The 3-position attachment of the cyanoacetate moiety to the pyridine ring, combined with the tert-butyl ester protecting group, confers distinct physicochemical and reactivity properties that cannot be replicated by positional isomers or alternative ester analogs. Compared to the 2-position substituted analog (tert-butyl 2-cyano-2-[5-(trifluoromethyl)pyridin-2-yl]acetate; CAS: 941133-76-2), the 3-pyridinyl isomer exhibits altered electron density distribution around the aromatic nitrogen, which influences both nucleophilic substitution kinetics and metal-catalyzed cross-coupling behavior [1]. The tert-butyl ester group offers quantifiably different hydrolytic stability relative to methyl or ethyl ester congeners, a critical consideration for multi-step synthetic sequences requiring orthogonal protecting group strategies .

Quantitative Evidence Guide: Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate vs. Comparator Compounds


Positional Isomer Comparison: 3-Pyridinyl vs. 2-Pyridinyl Cyanoacetate Regioisomers

The 3-pyridinyl substitution pattern in tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate (CAS: 1393576-17-4) alters the electronic environment at the pyridine nitrogen relative to the 2-pyridinyl isomer (CAS: 941133-76-2). In the 3-pyridinyl isomer, the cyanoacetate-bearing carbon is meta to the ring nitrogen, whereas in the 2-pyridinyl analog the attachment is ortho to nitrogen. This regioisomeric difference affects the nitrogen's basicity and coordination capacity with transition metal catalysts . Computed XLogP3 values, while identical at 2.5 for both isomers, do not capture the distinct electron-withdrawing field effects that influence reaction kinetics in palladium-catalyzed coupling and nucleophilic aromatic substitution contexts [1].

Positional isomerism Electron density distribution Cross-coupling reactivity

Ester Protecting Group Comparison: Tert-butyl vs. Methyl Ester Hydrolytic Stability

The tert-butyl ester moiety in the target compound confers substantially enhanced resistance to alkaline hydrolysis relative to methyl or ethyl ester congeners. In a structurally analogous system (tert-butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate; MW: 320.69 g/mol), the tert-butyl ester requires acidic conditions (e.g., TFA or HCl) for cleavage, whereas the corresponding methyl ester analog (methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate; CAS: 658066-43-4; MW: 278.61 g/mol) undergoes rapid hydrolysis under basic conditions . This differential lability is quantified by the increased steric bulk of the tert-butyl group (calculated rotatable bond count: 4 for tert-butyl vs. 3 for methyl analogs), which shields the ester carbonyl from nucleophilic attack .

Protecting group strategy Hydrolytic stability Orthogonal deprotection

Trifluoromethyl Substituent Effect: Electron-Withdrawing Capacity and Lipophilicity Modulation

The trifluoromethyl (-CF3) group at the 5-position of the pyridine ring exerts a strong electron-withdrawing inductive effect (-I), which activates the pyridine ring toward nucleophilic aromatic substitution while simultaneously increasing metabolic stability in biological systems. For trifluoromethylpyridine-containing compounds evaluated in in vitro assays, the -CF3 moiety contributes approximately +0.5 to +0.8 logP units relative to unsubstituted pyridine analogs, as demonstrated in a series of IRAK4 inhibitors where compounds 5 and 6 bearing trifluoromethylpyridine moieties exhibited Caco-2 Papp A–B values of 2 nm/s and 107 nm/s respectively [1]. While direct head-to-head comparative data for the specific target compound are not publicly available, the presence of the 5-trifluoromethyl substituent is a class-level determinant of enhanced passive membrane permeability and resistance to CYP-mediated oxidative metabolism [2].

Trifluoromethyl substituent Lipophilicity Metabolic stability

Research and Industrial Application Scenarios for Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate


Medicinal Chemistry: Synthesis of Trifluoromethylpyridine-Containing Drug Candidates

The compound serves as a versatile building block for constructing drug candidates incorporating the trifluoromethylpyridine pharmacophore. The 3-position cyanoacetate moiety enables α-alkylation or condensation with aldehydes to generate α,β-unsaturated nitrile intermediates, which can be further elaborated into heterocyclic scaffolds such as pyrazoles, isoxazoles, and pyrimidines. The tert-butyl ester remains intact during basic alkylation steps, allowing for late-stage deprotection under mild acidic conditions (e.g., TFA in DCM) to reveal the free carboxylic acid for amide bond formation or bioconjugation .

Agrochemical Intermediate: Precursor to Fluorinated Fungicide Scaffolds

Recent patent literature (CN-115925680-A) discloses trifluoromethyl-containing pyridine compounds as novel fungicide candidates, establishing the trifluoromethylpyridine core as a privileged scaffold in crop protection research. The target compound, bearing both the electron-withdrawing -CF3 group and a cyanoacetate handle, is structurally suited for elaboration into fungicidal pyridine derivatives via Knoevenagel condensation with substituted benzaldehydes, followed by cyclization to form pyridone or dihydropyridine frameworks [1].

Multi-Step Synthetic Sequences Requiring Orthogonal Protecting Groups

In synthetic routes where both amine and carboxylic acid functionalities must be orthogonally protected, the tert-butyl ester of the target compound provides a base-stable, acid-labile protecting group that is compatible with Fmoc or Boc amine protection strategies. The 3-pyridinyl attachment point ensures that the ester carbonyl is sufficiently distant from the pyridine nitrogen to minimize unwanted intramolecular interactions or cyclization side reactions that can occur with ortho-substituted (2-pyridinyl) analogs under certain reaction conditions [2].

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